molecular formula C13H8BrFO B12086639 (3-Bromo-5-fluoro-phenyl)-phenyl-methanone

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone

Cat. No.: B12086639
M. Wt: 279.10 g/mol
InChI Key: BFDUJHRREKCOKY-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone is a benzophenone derivative featuring a bromine atom at the 3-position and a fluorine atom at the 5-position on one aromatic ring, while the other phenyl group remains unsubstituted. This compound belongs to the diarylketone family, characterized by a central carbonyl group bridging two aryl rings.

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

BFDUJHRREKCOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone typically involves the bromination and fluorination of phenyl-methanone derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-methanone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone is C13H10BrF, with a molecular weight of approximately 281.12 g/mol. The compound features a phenyl ring substituted with bromine at the 3-position and fluorine at the 5-position, which imparts unique reactivity and interaction properties.

Organic Synthesis

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents enable various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of diverse derivatives.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural features that may enhance biological activity:

  • Anticancer Activity : Preliminary studies have indicated that (3-Bromo-5-fluoro-phenyl)-phenyl-methanone may inhibit cancer cell proliferation through mechanisms involving apoptosis and disruption of cell cycle progression.
    StudyFindings
    A study on breast cancer cellsShowed significant inhibition of cell growth at concentrations above 10 µM.
    Evaluation against prostate cancer cellsIndicated a dose-dependent response with IC50 values around 15 µM.
  • Antimicrobial Properties : Research has suggested that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Biological Studies

The unique structural characteristics of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone allow it to interact with biological targets:

  • Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms, particularly in metabolic pathways relevant to cancer and infectious diseases.
    • A recent study utilized molecular docking simulations to predict binding affinities to key enzymes involved in cancer metabolism, revealing promising interactions.

Case Studies

Several case studies highlight the applications and effectiveness of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone:

  • Anticancer Evaluation :
    • A research project investigated the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction.
    • Results indicated that treatment with the compound led to increased levels of pro-apoptotic markers.
  • Antimicrobial Screening :
    • In a comparative study against standard antibiotics, (3-Bromo-5-fluoro-phenyl)-phenyl-methanone showed significant activity against Gram-positive bacteria.
    • The compound was tested alongside traditional antibiotics, revealing synergistic effects when combined with certain agents.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence various pathways, leading to specific chemical or biological effects. The exact molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine and fluorine substituents in the target compound increase molecular weight and lipophilicity compared to chloro analogs (e.g., (4-Chlorophenyl)phenyl-methanone) . The electron-withdrawing nature of Br/F enhances the carbonyl group’s electrophilicity, favoring nucleophilic addition reactions.
  • Ring Systems: Benzofuran-containing derivatives (e.g., (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone) exhibit planar, conjugated structures, which may improve UV absorption properties for optoelectronic applications .

Physicochemical and Spectroscopic Properties

  • Solubility: The bromo and fluoro substituents reduce water solubility compared to non-halogenated analogs. Polar aprotic solvents (e.g., DMF, DMSO) are typically required for reactions .
  • Spectroscopy: ¹H NMR and ¹³C NMR (as in and ) are critical for confirming substitution patterns. For example, the deshielding effect of Br/F on adjacent protons provides diagnostic peaks .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) data, as noted in , ensures accurate molecular formula confirmation .

Biological Activity

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H10BrFC_{13}H_{10}BrF with a molecular weight of approximately 265.12 g/mol. The presence of bromine and fluorine substituents on the phenyl rings contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC13H10BrF
Molecular Weight265.12 g/mol
IUPAC Name(3-Bromo-5-fluoro-phenyl)-phenyl-methanone

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone. In vitro evaluations demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus25.9
MRSA12.9

These findings suggest that the compound exhibits both bacteriostatic and bactericidal effects, as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than 4 .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 8 nM. This activity is comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

The mechanism by which (3-Bromo-5-fluoro-phenyl)-phenyl-methanone exerts its anticancer effects appears to involve disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was confirmed through immunofluorescence staining and docking simulations that suggested binding at the colchicine site on tubulin .

Anti-inflammatory Potential

In addition to antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that specific substitutions on the phenyl ring influence its ability to inhibit the NF-kB pathway, a critical regulator of inflammation. Compounds with halogenated substituents exhibited varying degrees of anti-inflammatory activity, suggesting that structural modifications can enhance therapeutic efficacy .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study assessed the effectiveness of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone against a panel of bacterial strains, confirming its broad-spectrum antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In vitro assays on MCF-7 cells revealed substantial cytotoxic effects, prompting further exploration into its application as an anticancer agent.
  • Inflammation Modulation : Research focusing on NF-kB inhibition highlighted the compound's potential in treating inflammatory diseases, showcasing its versatility in therapeutic applications.

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